molecular formula C9H15N3O2 B12518053 Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B12518053
M. Wt: 197.23 g/mol
InChI Key: MUMDXALRAWYSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the use of hydrazine hydrate and ethyl acetoacetate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

  • Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
  • 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide

Comparison: Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. For instance, the isopropyl group at the 4-position enhances its lipophilicity, potentially improving its bioavailability and interaction with hydrophobic pockets in target proteins .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 3-amino-4-propan-2-yl-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-4-14-9(13)7-6(5(2)3)8(10)12-11-7/h5H,4H2,1-3H3,(H3,10,11,12)

InChI Key

MUMDXALRAWYSOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)C(C)C

Origin of Product

United States

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